Molecular Weight Advantage for Fragment-Based Screening Libraries Relative to Non-Iodinated Analogs
The target compound (MW 346.00 g·mol⁻¹) occupies a privileged intermediate mass range for fragment elaboration libraries compared to the non-iodinated 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (MW 202.11 g·mol⁻¹) and the non-fluorinated 6-iodobenzo[d][1,3]dioxole-5-carboxylic acid (MW 292.03 g·mol⁻¹) [1][2]. Its MW falls within the 'fragment-plus' window (300–400 Da) that balances synthetic tractability with target affinity potential, whereas the difluoro analog is too light to encode sufficient recognition elements and the mono‑iodo‑non‑fluorinated analog is lighter and less lipophilic.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 346.00 (C₈H₂F₃IO₄) |
| Comparator Or Baseline | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: 202.11; 6-Iodobenzo[d][1,3]dioxole-5-carboxylic acid: 292.03 [1][2] |
| Quantified Difference | +143.89 vs difluoro analog; +53.97 vs non-fluorinated iodo analog |
| Conditions | Computed molecular weight from molecular formula; PubChem database values |
Why This Matters
For fragment-based screening, avoiding excessively small or excessively large starting points improves hit-to-lead progression efficiency; the target compound's MW bridges the gap between minimal fragments and fully decorated leads.
- [1] PubChem. 6-Iodobenzo[d][1,3]dioxole-5-carboxylic acid, CID 10803536. https://pubchem.ncbi.nlm.nih.gov/compound/10803536 (accessed 2026-05-07). View Source
- [2] PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, CID 608772. https://pubchem.ncbi.nlm.nih.gov/compound/608772 (accessed 2026-05-07). View Source
